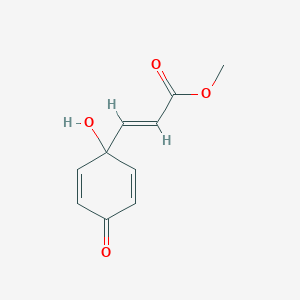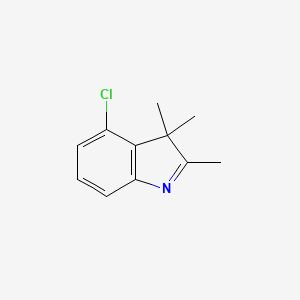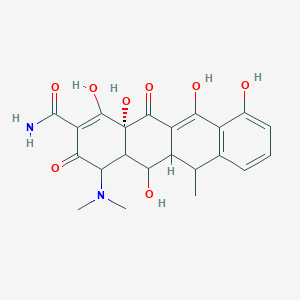![molecular formula C18H21N B14075823 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile CAS No. 101559-74-4](/img/structure/B14075823.png)
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile is a chemical compound with the molecular formula C₁₈H₂₁N It is known for its unique structure, which includes a propylcyclohexyl group attached to a phenyl ring, further connected to a prop-2-ynenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile typically involves the following steps:
Formation of the Propylcyclohexyl Group: This step involves the alkylation of cyclohexane with propyl halides under catalytic conditions to form 4-propylcyclohexane.
Attachment to the Phenyl Ring: The propylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Prop-2-ynenitrile Group: Finally, the prop-2-ynenitrile group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-Fluoro-4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile
- 3-[4-(4-But-3-enylcyclohexyl)phenyl]prop-2-ynenitrile
- [4-(4-Propylcyclohexyl)phenyl]prop-2-enoate
Uniqueness
3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile stands out due to its specific structural features, such as the propylcyclohexyl group and the prop-2-ynenitrile moiety
Propriétés
Numéro CAS |
101559-74-4 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
3-[4-(4-propylcyclohexyl)phenyl]prop-2-ynenitrile |
InChI |
InChI=1S/C18H21N/c1-2-4-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-3-14-19/h8-9,12-13,15,17H,2,4,6-7,10-11H2,1H3 |
Clé InChI |
SGQVMDAZJCBGCS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)


![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)




![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)

![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)

